![molecular formula CF3CFHCF2OCH(CH3)CF2CFHCF3<br>C8H6F12O B12083349 Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- CAS No. 1227254-72-9](/img/structure/B12083349.png)
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with suitable organic substrates under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, where hexafluoropropene is reacted with pentane derivatives in specialized reactors. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- .
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, which have applications in different fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of fluorinated compounds’ effects on biological systems.
Industry: Used in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Wirkmechanismus
The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3-Hexafluoropropane: A fluorinated compound with similar properties but different applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated alcohol with distinct reactivity and uses.
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: A related compound used in the synthesis of polyfluorosiloxanes
Uniqueness
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts unique chemical properties, such as high thermal stability, resistance to oxidation, and reactivity towards nucleophiles, making it valuable in specialized applications .
Eigenschaften
1227254-72-9 | |
Molekularformel |
CF3CFHCF2OCH(CH3)CF2CFHCF3 C8H6F12O |
Molekulargewicht |
346.11 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane |
InChI |
InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3 |
InChI-Schlüssel |
TZMQCOROQZMJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.